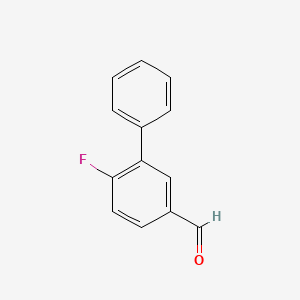

4-Fluoro-3-phenylbenzaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPZLUCVTNFQLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Design for 4 Fluoro 3 Phenylbenzaldehyde

Established Synthetic Pathways to the Biphenyl (B1667301) Core

The formation of the C(sp²)–C(sp²) bond between the two phenyl rings is a critical step in the synthesis of 4-fluoro-3-phenylbenzaldehyde. Cross-coupling reactions are the most prominent methods for this transformation.

Cross-Coupling Approaches for C(sp²)-C(sp²) Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. rsc.org The Suzuki-Miyaura and Mizoroki-Heck reactions are particularly relevant for the synthesis of biphenyl compounds.

The Suzuki-Miyaura coupling reaction is a widely used method for the synthesis of biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acids. libretexts.orgharvard.edu The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The synthesis of this compound via this method would typically involve the coupling of a halosubstituted fluorobenzaldehyde with phenylboronic acid, or a fluorophenylboronic acid with a halobenzene, in the presence of a palladium catalyst and a base. For instance, 4-bromo-3-fluorobenzaldehyde (B151432) can be coupled with phenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nijotech.comnih.gov Studies on the synthesis of fluorinated biphenyls have shown that palladium acetate (B1210297) with ligands like RuPhos can be effective. nih.gov The reaction can be performed in various solvents, including aqueous mixtures, which is advantageous for green chemistry. harvard.edumdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-3-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ | RuPhos | Na₂CO₃ | Ethanol (B145695) | 85 | Good to Excellent nih.gov |

| 3-Fluoro-4-formylphenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/Water | 100 | High |

| 1-Bromo-4-fluorobenzene | 3-Formylphenylboronic acid | G-COOH-Pd-10 | - | - | - | 70-110 | Good mdpi.com |

This table is illustrative and specific yields may vary based on precise reaction conditions.

Recent advancements have focused on developing more efficient and reusable catalyst systems, such as palladium nanoparticles supported on modified graphene. mdpi.com Furthermore, miniaturized synthesis on droplet microarrays has been demonstrated for creating libraries of biphenyl compounds, showcasing the versatility of the Suzuki-Miyaura reaction. nih.gov

The Mizoroki-Heck reaction provides another powerful method for C(sp²)–C(sp²) bond formation. rsc.org This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. While not a direct route to this compound in a single step, it can be a key step in a multi-step synthesis.

Recent developments have explored mechanocatalytic approaches to the Mizoroki-Heck reaction, using ball milling to facilitate the reaction, often with reduced or no solvent. rsc.orgrsc.org This environmentally friendly technique can be highly efficient. For example, a direct mechanocatalytic approach using palladium milling balls as the catalyst has been shown to be effective for the coupling of aryl iodides with olefins at elevated temperatures. rsc.orgrsc.org This method exhibits high chemoselectivity for C(sp²)–I bonds, which could be advantageous in a synthetic strategy starting from an appropriately substituted iodinated precursor. The intramolecular version of the Mizoroki-Heck reaction is a powerful tool for constructing cyclic systems. chim.it

Table 2: Comparison of Conventional vs. Mechanocatalytic Heck Reaction

| Feature | Conventional Solution-Based Heck | Mechanocatalytic Heck |

| Solvent | Typically organic solvents | Solvent-free or liquid-assisted grinding |

| Catalyst | Homogeneous palladium complexes | Heterogeneous, e.g., palladium milling balls rsc.orgrsc.org |

| Temperature | Often requires elevated temperatures | Can be performed at elevated temperatures rsc.orgrsc.org |

| Environmental Impact | Generates solvent waste | More environmentally benign rsc.org |

Nucleophilic Aromatic Substitution Variants for Phenyl Ring Introduction

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the introduction of the phenyl ring. wikipedia.org This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub In the context of synthesizing this compound, a plausible route could involve the reaction of a di-halo-benzaldehyde with a phenoxide or a related nucleophile.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer complex as an intermediate. core.ac.uk The presence of an electron-withdrawing group, such as a formyl group, ortho or para to the leaving group (a halogen) facilitates the nucleophilic attack. wikipedia.org

For example, the synthesis of 4-fluoro-3-phenoxybenzaldehyde, a structurally related compound, can be achieved through the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) with phenol (B47542) in the presence of a base like potassium carbonate in a polar aprotic solvent. A similar strategy could be envisioned for this compound, potentially using a phenyl nucleophile equivalent. Recent research has also demonstrated the functionalization of unactivated fluoroarenes using organic photoredox catalysis, expanding the scope of SNAr reactions. nih.gov

Aldol (B89426) Condensation Routes for Aldehyde Functionalization

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically used to form β-hydroxy aldehydes or ketones, which can then dehydrate to form α,β-unsaturated carbonyl compounds. miracosta.edusigmaaldrich.com While not a direct method for constructing the biphenyl core, aldol condensation can be a key step in a synthetic sequence to introduce or modify the aldehyde functionality on a pre-formed biphenyl scaffold.

For instance, if a synthetic route leads to a ketone derivative of 3-fluorobiphenyl (B1329890), an aldol condensation could be employed to extend a side chain which is then converted to the aldehyde. The reaction is typically catalyzed by an acid or a base. magritek.com The choice of reactants and conditions can be tailored to control the outcome of the reaction. researchgate.net Microwave-assisted aldol condensations have been shown to be efficient, often leading to higher yields in shorter reaction times. nih.gov

Electrophilic Aromatic Substitution for Formyl Group Introduction

Electrophilic aromatic substitution (EAS) is a classic method for introducing functional groups onto an aromatic ring. dalalinstitute.com For the synthesis of this compound, this would involve the formylation of 3-fluorobiphenyl. The Vilsmeier-Haack reaction is a well-established and mild method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org This reagent then acts as the electrophile in the substitution reaction. The success of this approach depends on the reactivity of the 3-fluorobiphenyl substrate and the regioselectivity of the formylation. The fluorine atom is an ortho, para-director, while the phenyl group is also an ortho, para-director. The interplay of these directing effects would influence the position of the incoming formyl group. The trifluoromethyl group (CF₃), in contrast, is a deactivating group. masterorganicchemistry.com

The mechanism involves the attack of the aromatic ring on the electrophilic Vilsmeier reagent to form a resonance-stabilized intermediate, which is then hydrolyzed during workup to yield the aldehyde. wikipedia.org This method has been used for the synthesis of related biphenyl aldehydes, such as 4'-fluoro-biphenyl-4-carboxaldehyde.

Functional Group Interconversions and Protecting Group Strategies

In the synthesis of complex organic molecules, the strategic manipulation of functional groups is a cornerstone of success. For a molecule such as this compound, which possesses a reactive aldehyde group, these interconversions are critical for achieving desired synthetic outcomes. Protecting group strategies are frequently implemented to temporarily mask the aldehyde's reactivity, thereby preventing unintended side reactions while modifications are made to other parts of the molecule.

Aldehyde Group Protection and Deprotection (e.g., Acetal (B89532) Formation and Hydrolysis)

The aldehyde functional group is particularly prone to both nucleophilic attack and oxidation. To circumvent these reactions during a synthetic sequence, the aldehyde can be protected by converting it into a less reactive functional group, such as an acetal. A widely used method for this protection is the reaction of the aldehyde with a diol, for instance, ethylene (B1197577) glycol, in the presence of an acid catalyst. This reaction typically forms a cyclic acetal, which effectively shields the aldehyde from a variety of reagents.

The subsequent deprotection step, which regenerates the aldehyde, is generally accomplished through acid-catalyzed hydrolysis. This involves treating the acetal with an aqueous acid, which cleaves the acetal and restores the original aldehyde functionality. The selection of the appropriate protecting group and the conditions for both the protection and deprotection steps are crucial for ensuring high yields and minimizing the formation of byproducts.

Table 1: Acetal Protection and Deprotection of this compound

| Step | Reagents and Conditions | Product |

| Protection (Acetal Formation) | Ethylene glycol, p-toluenesulfonic acid (catalyst), Dean-Stark trap | 2-(4-fluoro-3-phenylphenyl)-1,3-dioxolane |

| Deprotection (Hydrolysis) | Aqueous HCl or H2SO4, heat | This compound |

Oxidation Protocols for Carboxylic Acid Derivatization

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-3-phenylbenzoic acid. This transformation is a key step for the synthesis of various derivatives and is commonly achieved using a range of oxidizing agents. The choice of oxidant is dictated by factors such as the desired reaction conditions, including temperature and solvent, as well as the presence of other functional groups within the molecule.

Commonly employed oxidation protocols include the use of potent oxidizing agents like potassium permanganate (B83412) (KMnO4) or the Jones reagent, which is a mixture of chromium trioxide, sulfuric acid, and acetone. These strong oxidants are highly effective in converting aldehydes to carboxylic acids. Milder oxidizing agents can also be employed to accomplish this transformation under less stringent conditions.

Table 2: Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic aqueous solution, heat | 4-Fluoro-3-phenylbenzoic acid |

| Jones Reagent (CrO3/H2SO4/acetone) | Acetone, 0°C to room temperature | 4-Fluoro-3-phenylbenzoic acid |

Reduction Methodologies for Alcohol Formation

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (4-fluoro-3-phenylphenyl)methanol. This is a fundamental transformation in organic synthesis that provides access to a different class of compounds with distinct chemical reactivity.

A variety of reducing agents can be utilized for this purpose. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is frequently used for the reduction of aldehydes and ketones. It is typically employed in alcoholic solvents such as methanol (B129727) or ethanol. For a more potent reduction, lithium aluminum hydride (LiAlH4) can be used, although it is less selective and necessitates anhydrous conditions. Catalytic hydrogenation, which utilizes hydrogen gas and a metal catalyst like palladium on carbon (Pd/C), represents another effective method for this reduction.

Table 3: Reduction of this compound

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or ethanol, room temperature | (4-fluoro-3-phenylphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by aqueous workup | (4-fluoro-3-phenylphenyl)methanol |

| Catalytic Hydrogenation (H2/Pd/C) | Hydrogen gas, palladium on carbon catalyst, various solvents | (4-fluoro-3-phenylphenyl)methanol |

Advanced Synthetic Approaches and Green Chemistry Principles

Contemporary synthetic chemistry places an increasing emphasis on the development of methodologies that are more efficient, selective, and environmentally sustainable. In the context of synthesizing this compound and its derivatives, advanced strategies such as asymmetric synthesis and microwave-assisted synthesis are being investigated to enhance traditional methods.

Asymmetric Synthesis and Enantioselective Transformations

While this compound itself is not a chiral molecule, its derivatives, particularly those formed through nucleophilic additions to the carbonyl group, can be. Asymmetric synthesis is a field of chemistry focused on producing a single enantiomer of a chiral product. This is of particular importance in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

For example, the enantioselective reduction of a prochiral ketone precursor to this compound could be accomplished using a chiral reducing agent or catalyst. Similarly, the addition of a nucleophile to the aldehyde can be made enantioselective through the use of a chiral catalyst or auxiliary. These methods frequently involve transition metal catalysts that are coordinated to chiral ligands.

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has gained prominence as a powerful technique for accelerating chemical reactions. By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, which often leads to significantly shorter reaction times, higher yields, and improved product purity when compared to conventional heating methods.

In the synthesis of this compound, microwave irradiation can be applied to various stages, such as the Suzuki coupling reaction to construct the biphenyl core or the subsequent formylation step. The optimization of microwave-assisted synthesis requires careful control over parameters such as temperature, pressure, and irradiation time to maximize the reaction's efficiency.

Biocatalytic Pathways for Specific Conversions

Biocatalysis offers a green and highly selective alternative for the synthesis of functionalized aromatic aldehydes. The conversion of a suitable precursor, such as 4-fluoro-3-phenyltoluene, to this compound can be envisioned through the action of specific oxidative enzymes. While direct biocatalytic synthesis of this compound is an area of ongoing research, analogous transformations using enzymes like peroxygenases and monooxygenases on structurally similar substrates provide a strong proof of concept.

Peroxygenase-Catalyzed Oxidation:

Unspecific peroxygenases (UPOs) have emerged as powerful biocatalysts for the selective oxidation of a wide range of organic molecules, including substituted toluenes. researchgate.nettudelft.nlspinchem.comresearchgate.net These enzymes utilize hydrogen peroxide to catalyze the hydroxylation of the methyl group of a toluene derivative to form a benzyl (B1604629) alcohol, which can be further oxidized to the corresponding aldehyde.

Research on the peroxygenase-catalyzed oxidation of p-chlorotoluene demonstrates the potential of this method for halogenated substrates. researchgate.net In these studies, the transformation proceeds with high regioselectivity at the benzylic position. researchgate.nettudelft.nlspinchem.com By employing neat reaction conditions (where the substrate itself acts as the solvent), high product concentrations and excellent chemoselectivity for the aldehyde can be achieved. researchgate.nettudelft.nlspinchem.com This approach minimizes overoxidation to the carboxylic acid, a common challenge in chemical oxidation methods.

A plausible biocatalytic route to this compound would involve the use of a robust peroxygenase, such as the one from Agrocybe aegerita (AaeUPO), with 4-fluoro-3-phenyltoluene as the substrate. The reaction would proceed via the formation of 4-fluoro-3-phenylbenzyl alcohol as an intermediate.

Table 1: Representative Peroxygenase-Catalyzed Oxidation of a Halogenated Toluene

| Substrate | Enzyme | Reaction Conditions | Major Product | Product Concentration | Reference |

|---|

Monooxygenase-Based Systems:

Monooxygenases, such as toluene monooxygenases, are another class of enzymes capable of oxidizing the methyl group of toluene and its derivatives. nih.gov For instance, toluene-4-monooxygenase is known to catalyze the oxidation of indole, showcasing its versatility. nih.gov The fermentative enzymatic action of various microorganisms has been successfully used to oxidize substituted toluenes to their corresponding benzyl alcohols, which are precursors to aldehydes. google.com

Solvent-Free Mechanochemical Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a compelling solvent-free strategy for the synthesis of complex molecules like this compound. researchgate.netrsc.org This approach is particularly well-suited for cross-coupling reactions to form the biphenyl core of the molecule.

Mechanochemical Suzuki-Miyaura Coupling:

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids. The synthesis of the this compound backbone can be efficiently achieved through the mechanochemical coupling of a protected 3-bromo-4-fluorobenzaldehyde (B1265969) with phenylboronic acid. Ball milling is a common technique used to provide the necessary energy for the reaction to proceed in the solid state, often with a palladium catalyst and a suitable base. researchgate.netacs.org This solvent-free method offers advantages such as reduced waste, shorter reaction times, and operational simplicity. rsc.orgijrpr.comresearchgate.netorganic-chemistry.org

Research on the mechanochemical synthesis of various biphenyl derivatives has shown that this method is tolerant of a wide range of functional groups. researchgate.netacs.org The synthesis of highly functionalized 2-(substituted biphenyl) benzimidazoles has been successfully demonstrated using Suzuki-Miyaura cross-coupling under relatively mild heating conditions after initial mixing, which points to the feasibility of applying this to aldehyde-containing substrates. researchgate.net

Table 2: Illustrative Conditions for Mechanochemical Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzimidazole derivative | Phenylboronic acid | Tris(triphenylphosphine)palladium(0) | Toluene-THF, 70-80°C | 2-Biphenylbenzimidazole | 78% | researchgate.net |

The development of these biocatalytic and mechanochemical routes highlights a significant shift towards more sustainable and efficient manufacturing processes in the chemical industry. While further research is needed to optimize these methods specifically for this compound, the foundational studies on analogous compounds provide a clear and promising path forward.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Phenylbenzaldehyde

Carbon-Fluorine Bond Activation Studies and Defluorofunctionalization

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its selective activation and functionalization a significant challenge in synthetic chemistry. Research into the defluorofunctionalization of 4-fluoro-3-phenylbenzaldehyde provides insights into methodologies for transforming this robust bond into other valuable chemical linkages.

Catalytic Systems for C-F Bond Cleavage (e.g., Iron-Catalyzed Borylation)

Iron-catalyzed borylation has emerged as a promising method for the functionalization of C-F bonds in aryl fluorides. rsc.org These reactions are advantageous due to the low cost, low toxicity, and environmental friendliness of iron catalysts. nih.gov Studies have shown that iron(II) acetate (B1210297), in the presence of a suitable base like sodium tert-butoxide, can effectively catalyze the borylation of aryl fluorides. rsc.org The reaction typically requires elevated temperatures, often around 130°C, and is conducted under an inert atmosphere to prevent catalyst deactivation. rsc.org The choice of solvent can also be critical, with non-polar solvents like cyclohexane (B81311) sometimes providing better yields than polar aprotic solvents. rsc.org

Recent advancements have expanded the scope of iron-catalyzed borylation to include aryl chlorides and triflates, which were previously challenging substrates. acs.orgbris.ac.uk For instance, a system employing iron(II) triflate and an N-heterocyclic carbene (NHC) ligand has shown significantly improved activity for the borylation of aryl chlorides. acs.orgbris.ac.uk While the direct borylation of this compound using these specific iron-based systems has not been explicitly detailed in the reviewed literature, the general success with a wide range of functionalized aryl fluorides suggests its potential applicability. rsc.org The aldehyde group's compatibility with these conditions would be a key consideration.

Mechanistic Probes for Reaction Intermediates

Mechanistic investigations into iron-catalyzed C-F bond functionalization suggest the involvement of low-valent iron species. nih.gov It is proposed that high-valent iron precursors can be reduced in situ by diboron (B99234) reagents in the presence of an alkali metal alkoxide to generate highly reactive iron species. nih.gov Preliminary studies on related iron-catalyzed borylations of C-O bonds suggest that a Fe(II)/Fe(III) catalytic cycle involving a radical pathway might be operative. nih.gov

Further insights come from studies on iron-catalyzed C(sp²)-H borylation, which revealed processes like reductive deoxygenation and C-F protodefluorination occurring under certain conditions. researchgate.neted.ac.uk In the context of C-F bond activation, radical trapping experiments could provide evidence for the formation of aryl radical intermediates. However, in some iron-catalyzed borylation studies of aryl chlorides, the addition of radical traps like 1,1-diphenylethene did not yield adducts of an aryl radical, suggesting that a simple radical pathway may not be the sole mechanism. acs.org Detailed mechanistic studies for the specific case of this compound would be necessary to elucidate the precise nature of the intermediates and the catalytic cycle involved in its C-F bond activation.

Aldehyde Group Reactivity Profiling

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, including condensations with nucleophiles and olefination reactions.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Imine and Acetal (B89532) Formation)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with various nucleophiles. With primary amines, this compound can form imines, which are important intermediates and pharmacophores in medicinal chemistry. nih.gov Mechanochemical methods, involving grinding the reactants together, have been shown to be an efficient and environmentally friendly way to synthesize imines from fluorinated benzaldehydes and anilines or benzylamines, often in high yields and without the need for solvents or purification. nih.gov

Similarly, reaction with alcohols in the presence of an acid catalyst leads to the formation of acetals. This reaction is often used as a protecting strategy for the aldehyde group during other chemical transformations. For example, 4-fluoro-3-phenoxy-benzaldehyde ethylene (B1197577) acetal can be hydrolyzed back to the aldehyde in high yield. The formation of thioacetals from benzaldehydes using BF₃SMe₂ has also been reported, with halogenated benzaldehydes like 4-fluorobenzaldehyde (B137897) giving good yields. acs.org

Wittig Olefination and Gem-Difluoroolefination Strategies

The Wittig reaction provides a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which reacts with the aldehyde to form a four-membered oxaphosphetane intermediate that subsequently collapses to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com While specific examples of Wittig reactions on this compound are not detailed in the provided search results, the reaction is generally applicable to a wide range of aldehydes. researchgate.net

A related and important transformation is gem-difluoroolefination, which introduces a C=CF₂ group. This moiety can act as a bioisostere for a carbonyl group and is a valuable synthetic intermediate. cas.cn One method involves the use of difluoromethyl 2-pyridyl sulfone as a reagent. nih.govacs.orgnih.gov Another approach is the Wittig-type reaction using difluoromethyltriphenylphosphonium bromide in the presence of a base like DBU, which has been shown to be effective for various aromatic aldehydes. cas.cn The reaction of the Ruppert-Prakash reagent (TMSCF₃) with aromatic aldehydes in the presence of triphenylphosphine (B44618) can also furnish gem-difluoroolefins. researchgate.net

Aromatic Ring Functionalization

The phenyl-substituted aromatic ring of this compound offers sites for further functionalization, although the directing effects of the existing substituents (fluoro, phenyl, and formyl groups) will influence the regioselectivity of these reactions. The fluorine atom is an ortho, para-director, while the phenyl group is also ortho, para-directing. The aldehyde group, being electron-withdrawing, is a meta-director. The interplay of these directing effects can lead to complex product mixtures in electrophilic aromatic substitution reactions.

While specific studies on the aromatic ring functionalization of this compound were not found in the search results, general principles of electrophilic aromatic substitution can be applied. For instance, nitration, halogenation, or Friedel-Crafts reactions would likely lead to substitution at positions dictated by the combined electronic and steric influences of the existing groups.

Alternatively, modern cross-coupling methods could be employed for more controlled functionalization. If the fluorine atom is converted to a boronic ester as described in section 3.1.1, this group can then participate in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents onto the aromatic ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of this compound in aromatic substitution reactions is governed by the electronic properties of its substituents: the formyl (-CHO) group, the fluorine (-F) atom, and the phenyl (-C₆H₅) group. The interplay of these groups dictates the regioselectivity and feasibility of both electrophilic and nucleophilic attacks on the benzaldehyde (B42025) ring.

The formyl group is a meta-directing deactivator for electrophilic aromatic substitution (SEAr) due to its electron-withdrawing nature. Conversely, the fluorine atom is an ortho-, para-directing deactivator, a consequence of the balance between its inductive electron withdrawal and mesomeric electron donation. The phenyl group is generally considered an ortho-, para-directing activator. In this compound, the positions ortho and meta to the aldehyde are already substituted. Therefore, electrophilic attack would be directed to the positions ortho to the fluorine and phenyl groups. The position C-6 (ortho to the phenyl group and meta to the fluorine) and C-2 (ortho to the fluorine and meta to the phenyl) are potential sites. The reactivity in SEAr is generally low due to the presence of the deactivating aldehyde and fluoro groups.

Nucleophilic aromatic substitution (SNAr) typically requires strong electron-withdrawing groups positioned ortho or para to a leaving group. In this molecule, the fluorine atom can act as a leaving group. Its reactivity is enhanced by the electron-withdrawing aldehyde group at the para position. However, the presence of the electron-donating phenyl group at the meta position can modulate this reactivity. SNAr reactions on unactivated fluoroarenes can be challenging, but methods involving photoredox catalysis have been developed to facilitate the defluorination of electron-neutral and even electron-rich fluoroarenes. nih.gov For instance, the synthesis of related aryloxybenzaldehydes often involves the nucleophilic aromatic substitution of a 4-fluorobenzaldehyde derivative with a phenol (B47542) in the presence of a base like potassium carbonate in a polar aprotic solvent. walisongo.ac.id

Table 1: Regiochemical Influence of Substituents on Aromatic Substitution

| Substituent | Position | Effect on Electrophilic Aromatic Substitution (SEAr) | Effect on Nucleophilic Aromatic Substitution (SNAr) |

|---|---|---|---|

| -CHO | C-1 | Deactivating, Meta-directing | Activates positions ortho and para to it |

| -C₆H₅ | C-3 | Activating, Ortho-, Para-directing | --- |

| -F | C-4 | Deactivating, Ortho-, Para-directing | Acts as a leaving group, activated by para -CHO |

Directed ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. organic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles. wikipedia.org

For this compound, the potential for DoM is complex. The aldehyde group itself is generally not a suitable DMG as it is susceptible to nucleophilic attack by the organolithium reagent. To circumvent this, the aldehyde can be protected as an acetal. The fluorine atom can act as a moderate DMG, directing metalation to the C-5 position. However, the C-H bond at C-5 is adjacent to the bulky phenyl group, which might introduce steric hindrance. The phenyl group itself is not a classical DMG.

An alternative strategy involves a combined DoM/cross-coupling approach. researchgate.net For instance, if a suitable DMG were present or introduced, ortho-lithiation followed by a transmetalation and a subsequent Suzuki-Miyaura cross-coupling reaction could be used to introduce further substituents. The synthesis of complex biphenyl (B1667301) derivatives often relies on such palladium-catalyzed cross-coupling reactions. nih.gov Mechanistic studies on related biphenyl systems have explored the intricacies of lithiation at various positions, showing that the outcome can be highly dependent on reaction conditions and the specific structure of the substrate. acs.org

Table 2: Potential Directed Metalation Sites and Influencing Factors

| Potential Directing Group | Potential Metalation Site | Favorable Factors | Unfavorable Factors |

|---|---|---|---|

| -F (as DMG) | C-5 | Directing effect of fluorine | Steric hindrance from adjacent phenyl group |

| Protected -CHO (e.g., Acetal) | C-2 | Proximity to a potential DMG | Aldehyde protection required; Fluorine at C-4 may also direct |

Polymerization Tendencies and Oligomerization Pathways

The structure of this compound offers several possibilities for polymerization and oligomerization, primarily involving the reactive aldehyde group and the aromatic system.

The aldehyde functionality can participate in condensation reactions. Under certain acid- or base-catalyzed conditions, benzaldehyde and its derivatives can undergo self-condensation to form oligomeric or polymeric structures. For example, benzaldehyde can form oligomers during acetalization reactions under specific catalytic conditions. mdpi.com The presence of the activating phenyl group and the deactivating fluorine atom on the aromatic ring could influence the reactivity of the aldehyde group in such condensation pathways.

Furthermore, the aromatic rings themselves can be involved in polymerization. Friedel-Crafts type reactions, under the right catalytic conditions, could lead to the formation of poly(arylene-methylene) structures through electrophilic attack of a protonated aldehyde onto another aromatic ring. researchgate.net The phenoxy group in the related 4-phenoxybenzaldehyde (B127426) has been shown to facilitate polymerization under thiomethylative Friedel-Crafts conditions, leading to dimeric and trimeric products due to the electron-rich nature of the ring.

Another potential pathway involves the formation of reactive intermediates. For example, substituted benzaldehydes can be precursors to aryne intermediates, which are known to undergo oligomerization. rsc.org Additionally, certain substituted benzaldehydes can react with other molecules, like 2-cyanoethanethioamide, to form monomers that can then undergo reversible oligomerization through cycloaddition reactions. tandfonline.com

Table 3: Potential Polymerization and Oligomerization Reactions

| Reaction Type | Reactive Site(s) | Conditions/Catalysts | Potential Products |

|---|---|---|---|

| Aldol-type Condensation | Aldehyde group | Acid or Base catalysis | Oligomers, polymers with C-C backbone |

| Friedel-Crafts Polycondensation | Aldehyde group and Aromatic rings | Lewis or Brønsted acids | Poly(arylene-methylene)s |

| Aryne Formation/Oligomerization | Aromatic ring (via precursor) | Strong base/Fluoride source | Oligophenylenes |

| Cycloaddition of Derived Monomers | Aldehyde group (in monomer synthesis) | Thermal/Catalytic | Dimeric/Oligomeric heterocycles |

Lack of Specific Research Data for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific computational and theoretical modeling studies focused solely on the chemical compound This compound .

The user-requested outline details a thorough computational analysis, including Density Functional Theory (DFT) applications for vibrational spectroscopy, electronic structure, and conformational analysis, as well as Molecular Dynamics (MD) simulations and quantum chemical calculations for reaction pathways. While these are established and powerful methods for characterizing chemical compounds, published research applying these specific techniques to this compound could not be located.

Searches yielded studies on structurally related molecules such as 4-phenylbenzaldehyde (B31587), 4-Fluoro-3-phenoxybenzaldehyde, and other substituted benzaldehydes. This body of work demonstrates the application of the requested computational methods to similar chemical systems. For instance, extensive DFT and MD simulation studies on 4-phenylbenzaldehyde have provided insights into its vibrational dynamics, intermolecular interactions like C-H···O hydrogen bonding, and conformational properties. However, the influence of the specific substitution pattern in this compound—with a fluorine atom at the C4 position and a phenyl group at the C3 position—is unique and data from these related compounds cannot be extrapolated to accurately describe the target molecule.

Given the strict requirement to generate content focusing solely on this compound, it is not possible to provide a scientifically accurate article that adheres to the detailed outline. The foundational research data required to populate the specified sections and subsections for this particular compound is not present in the available literature.

Therefore, the requested article cannot be generated at this time.

Based on the information available, it is not possible to provide a detailed article section on the "Computational Chemistry and Theoretical Modeling of this compound" with a specific focus on "Crystal Engineering and Solid-State Properties from Theoretical Perspectives."

To generate the requested content, including detailed research findings and data tables, access to specific crystallographic, spectroscopic, and computational research focused solely on this compound would be required. Without such source material, constructing this section would be speculative and would not meet the required standards of a professional, authoritative, and scientifically accurate article.

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of crystalline and amorphous solids at a molecular level. While specific ssNMR studies on 4-Fluoro-3-phenylbenzaldehyde are not widely documented, the technique's application to related complex organic molecules demonstrates its potential. For instance, ssNMR has been effectively used in the structural analysis of compounds like lovastatin, in combination with other methods, to understand molecular and vibrational dynamics. dntb.gov.ua

For this compound, ssNMR could provide invaluable information by:

Probing Polymorphism: Identifying different crystalline forms (polymorphs) by detecting variations in the chemical shifts of ¹³C, ¹⁹F, and ¹H nuclei, which are highly sensitive to the local electronic environment and crystal packing.

Characterizing Intermolecular Interactions: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can elucidate through-space interactions, such as C-H···O hydrogen bonds, which are known to be significant in related benzaldehydes. nih.gov

Determining Torsional Angles: Advanced ssNMR experiments can help determine the dihedral angles between the two phenyl rings and the orientation of the aldehyde group relative to its attached ring, offering a more complete picture of the molecule's conformation in the solid state.

Inelastic Neutron Scattering (INS) for Vibrational Dynamics Analysis

Inelastic Neutron Scattering (INS) is an ideal technique for studying the vibrational dynamics of hydrogen-containing molecules due to the large neutron scattering cross-section of the hydrogen nucleus. nih.gov It is particularly effective for observing low-frequency vibrational modes that are often weak or forbidden in infrared (IR) and Raman spectroscopy. nih.gov

Although a direct INS spectrum for this compound is not available, extensive studies on the parent compounds, 4-phenylbenzaldehyde (B31587) and 4-fluorobenzaldehyde (B137897), provide a strong basis for analysis. nih.govresearchgate.net

Torsional Modes: In 4-phenylbenzaldehyde, INS combined with periodic Density Functional Theory (DFT) calculations allowed for the unambiguous assignment of the phenyl torsional mode to a band at approximately 118–128 cm⁻¹. nih.govdntb.gov.ua The aldehyde (–CHO) group torsion was identified in the 152–162 cm⁻¹ region. nih.gov For the 4-fluorobenzaldehyde crystal, this torsional frequency is lower, at around 120 cm⁻¹. nih.govresearchgate.net These findings suggest that the corresponding modes in this compound would be readily identifiable by INS.

Collective Vibrational Modes: A key strength of INS is its ability to detect collective motions of atoms. In crystalline 4-phenylbenzaldehyde, a mode at 70 cm⁻¹ was identified as the antitranslational motion of C-H···O bonded pairs, a characteristic feature of systems with significant C-H···O interactions. nih.gov

Table 1: Comparative Torsional Frequencies from INS Data

| Compound | Torsional Mode | Frequency (cm⁻¹) | Citation |

|---|---|---|---|

| 4-Phenylbenzaldehyde | Phenyl Group (C₆H₅–) | 118–128 | nih.gov |

| 4-Phenylbenzaldehyde | Aldehyde Group (–CHO) | 152–162 | nih.gov |

| 4-Fluorobenzaldehyde | Aldehyde Group (–CHO) | ~120 | nih.govresearchgate.net |

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been reported in major databases, data from closely related compounds offer significant insights into its likely structural features.

The crystal structure of 4-phenylbenzaldehyde has been determined to be monoclinic, with space group P21/a. nih.gov Its crystal packing is characterized by two main types of intermolecular interactions:

C-H···O Hydrogen Bonds: Dimers are formed through hydrogen bonds involving the aldehyde group. nih.gov

π-Stacking: Aromatic rings of adjacent molecules engage in π-stacking, further stabilizing the crystal lattice. nih.gov

Furthermore, crystallographic analysis of a more complex derivative, 4-Fluoro-N′-(4-fluoro-3-phenoxybenzoyl)-3-phenoxybenzohydrazide, reveals how the fluoro-phenoxy-phenyl moiety can assemble. Its structure is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions. researchgate.net These examples strongly suggest that the crystal structure of this compound would also be heavily influenced by a network of C-H···O bonds and aromatic interactions.

Table 2: Crystallographic Data for Related Compounds

| Compound | Crystal System | Space Group | Key Interactions | Citation |

|---|---|---|---|---|

| 4-Phenylbenzaldehyde | Monoclinic | P21/a | C-H···O bonds, π-stacking | nih.gov |

| 4-Fluoro-N′-(4-fluoro-3-phenoxybenzoyl)-3-phenoxybenzohydrazide | Monoclinic | P2₁/c | N—H⋯O bonds, C—H⋯π interactions | researchgate.net |

High-Resolution Mass Spectrometry for Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in synthetic chemistry for the unambiguous confirmation of reaction products. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of a compound's elemental formula.

In the context of this compound, HRMS is crucial for verifying its successful synthesis and for identifying the products of subsequent reactions. For example, in multi-step syntheses that might use precursors like 4-fluorobenzaldehyde or involve Suzuki couplings to introduce the phenyl group, HRMS confirms the identity of intermediates and final products. tandfonline.comresearchgate.netnih.gov

Studies on related reactions highlight the utility of this technique. For instance, the product of a catalytic annulation reaction involving a fluorinated phenyl group was confirmed by HRMS, which showed excellent agreement between the calculated and observed mass. nih.gov Similarly, the synthesis of various complex heterocyclic compounds is routinely verified using HRMS to match the molecular ion peak with its calculated value. tandfonline.comresearchgate.net

Table 3: Example of HRMS Data for a Related Reaction Product

| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Citation |

|---|---|---|---|---|

| Benzyl (B1604629) 4-(2-fluoro-4-(trifluoromethyl)phenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | [M + H]⁺ | 488.1804 | 488.1860 | researchgate.net |

Comprehensive Vibrational Spectroscopy (FT-IR, FT-Raman) in Condensed Phases

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are core techniques for investigating the vibrational modes of molecules. When applied to condensed phases (liquids or solids), they reveal details about molecular structure, functional groups, and intermolecular interactions.

The vibrational spectra of this compound can be interpreted based on detailed studies of 4-fluorobenzaldehyde and 4-phenylbenzaldehyde, where assignments are strongly supported by DFT calculations. nih.govresearchgate.net

Aldehyde and Phenyl Modes: The FT-IR and FT-Raman spectra would be dominated by characteristic bands for the aldehyde group (C=O stretch, C-H stretch) and the two aromatic rings (ring stretching, C-H bending). The C=O stretching frequency is particularly sensitive to conjugation and intermolecular hydrogen bonding.

Fluorine-Related Modes: A distinct C-F stretching vibration would be expected, providing a clear spectroscopic marker for the fluorine substitution.

Low-Frequency Modes: The far-infrared and low-frequency Raman regions provide information on the torsional modes of the phenyl and aldehyde groups, as well as lattice vibrations (phonons) that are characteristic of the solid-state packing. nih.govresearchgate.net In 4-fluorobenzaldehyde, a striking similarity was noted between the far-IR spectrum of the liquid and the calculated spectrum of the crystal, indicating that most vibrational modes are unaffected by the phase transition, with the exception of those involved in C-H···O bonding. researchgate.net

These vibrational techniques, especially when combined, offer a complete portrait of the molecule's dynamic structure. researchgate.netdntb.gov.ua

Applications of 4 Fluoro 3 Phenylbenzaldehyde in Organic Synthesis

Precursor in Complex Molecule Synthesis

The structure of 4-Fluoro-3-phenylbenzaldehyde, featuring an aldehyde group ortho to a fluorine atom and meta to a phenyl group, suggests its potential as a valuable precursor in the synthesis of complex organic molecules. The aldehyde functional group is highly versatile, capable of undergoing a wide array of chemical transformations. These include nucleophilic additions, reductions to alcohols, oxidations to carboxylic acids, and various coupling reactions.

The presence of the fluorine atom can significantly influence the reactivity of the aldehyde and the properties of the resulting products. Its strong electron-withdrawing nature can enhance the electrophilicity of the aldehyde carbon, potentially increasing its reactivity towards nucleophiles. Furthermore, the introduction of fluorine can impart unique properties to the final molecule, such as increased metabolic stability and binding affinity for biological targets. The phenyl group adds steric bulk and can participate in further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

Building Block for Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Benzaldehyde (B42025) derivatives are fundamental building blocks for the synthesis of a wide variety of these ring systems.

Synthesis of Imine Derivatives for Further Transformations

The condensation reaction between an aldehyde and a primary amine is a fundamental method for the formation of imines, also known as Schiff bases. scirp.orgnih.govresearchgate.net This reaction is often carried out under mild conditions, sometimes even without a catalyst. scirp.org The resulting imine bond (-C=N-) is itself a versatile functional group that can undergo further transformations, such as reduction to form secondary amines or cycloaddition reactions to build more complex heterocyclic frameworks. researchgate.net For instance, fluorinated imines can be synthesized mechanochemically by grinding fluorinated benzaldehydes with amines. nih.gov

Table 1: General Conditions for Imine Synthesis

| Reactants | Conditions | Product | Reference |

| Benzaldehyde, Primary Amine | Solvent- and catalyst-free, pressure reduction | Imine | scirp.org |

| Fluorinated Benzaldehyde, Amine | Mechanochemical grinding | Fluorinated Imine | nih.gov |

| Benzaldehyde derivative, Amine | Cycloaddition | Oxazepine | researchgate.net |

Construction of Benzimidazole (B57391) and Benzothiazole (B30560) Frameworks

Benzaldehydes are key starting materials for the synthesis of benzimidazoles and benzothiazoles, two heterocyclic scaffolds with significant pharmacological importance.

Benzimidazoles can be synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde. nih.govnih.govorganic-chemistry.orgresearchgate.net Various methods exist, including microwave-assisted synthesis and reactions catalyzed by agents like sodium metabisulfite. nih.govresearchgate.net The reaction involves the formation of a Schiff base intermediate, which then undergoes cyclization and aromatization to yield the benzimidazole ring.

Benzothiazoles are commonly prepared by the condensation of a 2-aminothiophenol (B119425) with an aldehyde. mdpi.comderpharmachemica.compsu.edu This reaction can be promoted by various catalysts and conditions, including refluxing in solvents like dimethyl sulfoxide (B87167) (DMSO) or using oxidizing agents. mdpi.com The incorporation of a fluorine atom, as in 4-fluoro-substituted anilines, is a known strategy in the synthesis of bioactive benzothiazole derivatives. derpharmachemica.compsu.edu

Table 2: Synthesis of Benzimidazole and Benzothiazole

| Target Heterocycle | Key Reactants | Common Methods | References |

| Benzimidazole | o-phenylenediamine, Aldehyde | Condensation, Microwave-assisted synthesis | nih.govnih.govresearchgate.net |

| Benzothiazole | 2-aminothiophenol, Aldehyde | Condensation with various catalysts | mdpi.comderpharmachemica.compsu.edu |

Pyrano[2,3-c]pyrazole and Triazole Synthesis

The aldehyde functionality is also crucial for constructing other important heterocyclic systems like pyrano[2,3-c]pyrazoles and triazoles.

Pyrano[2,3-c]pyrazoles are often synthesized through multi-component reactions. A common approach involves the reaction of an aldehyde, malononitrile, a pyrazolone (B3327878) derivative, and a catalyst. nih.govnih.govresearchgate.net These one-pot syntheses are efficient and allow for the rapid generation of molecular diversity. The use of fluorinated benzaldehydes in these reactions can lead to fluorinated pyranopyrazole derivatives. mdpi.com

1,2,4-Triazoles can be synthesized through various routes, often involving the cyclization of thiosemicarbazide (B42300) derivatives, which can be formed from the reaction of a hydrazide with an isothiocyanate. nih.govrdd.edu.iqnih.gov Aldehydes can be incorporated into triazole-containing structures through the formation of Schiff base intermediates which are then further elaborated. rdd.edu.iq For example, 1,2,3-triazoles have been synthesized from p-fluoro-benzaldehyde derivatives. researchgate.net

Role in Catalyst and Ligand Development

While there is no specific information on the use of this compound in this area, aldehydes are used in the synthesis of ligands for metal catalysts. The aldehyde can be converted into various functional groups, such as amines or phosphines, which can coordinate to metal centers. The steric and electronic properties of the ligand, influenced by the fluoro and phenyl substituents, could then modulate the activity and selectivity of the catalyst.

Derivatization for Fluorescent and Optoelectronic Applications

The extended conjugation provided by the biphenyl (B1667301) system in this compound suggests that its derivatives could have interesting photophysical properties. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the fine-tuning of the electronic structure and, consequently, the fluorescent and optoelectronic properties. For example, the synthesis of chalcones from fluorinated benzaldehydes can lead to fluorescent compounds. acgpubs.org Similarly, benzothiazole derivatives, which can be synthesized from aldehydes, are known to exhibit fluorescence.

Contributions to Medicinal Chemistry and Biological Activity Studies

Scaffold Design for Bioactive Molecules

A molecular scaffold is the core structure of a compound upon which various functional groups are built to create a library of new molecules. Biphenyl (B1667301) structures are common scaffolds in drug design. While 4-Fluoro-3-phenylbenzaldehyde is listed as a potential chemical intermediate in patents for the synthesis of broad classes of new therapeutic agents, such as heteroaryl Rheb inhibitors, specific examples of its use as a central scaffold for a series of bioactive molecules are not extensively detailed in the reviewed literature. google.comgoogle.com The parent compound, 4-biphenylcarboxaldehyde, is more commonly cited as a versatile building block in organic synthesis for creating new chemical entities. atamanchemicals.com

Structure-Activity Relationship (SAR) Investigations of Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound to enhance its efficacy and selectivity. Such studies involve synthesizing a series of derivatives and evaluating how chemical modifications affect biological activity. For the specific compound this compound, dedicated SAR studies on its derivatives are not prominently featured in scientific publications.

However, broader research on fluorinated biphenyl derivatives shows that the position and number of fluorine atoms can significantly influence properties like metabolic stability and binding affinity. arabjchem.org For these types of molecules, the fluorine atom's placement is a key variable in any potential SAR investigation.

Pharmacological Target Identification and Validation

Identifying the specific biological targets of a compound is a cornerstone of modern drug development. This often involves screening the compound against various enzymes and receptors.

Based on the available literature, there are no specific studies detailing the inhibitory activity of this compound against enzymes such as Squalene Synthase, AKT2/PKBβ, Glutaminyl Cyclase, or HCV NS5B Polymerase. Research in these areas often involves related, but structurally distinct, chemical classes.

Detailed studies focusing on the interaction of this compound or its direct derivatives with specific pharmacological receptors, including opioid receptors, have not been identified in the reviewed scientific literature.

Antimicrobial and Antimalarial Agent Development

The development of new antimicrobial and antimalarial drugs is critical to combatting infectious diseases and overcoming resistance. While various heterocyclic compounds derived from different benzaldehydes have shown promise in this area, there is no specific research in the available literature that evaluates this compound or its simple derivatives for antimicrobial or antimalarial activity.

Neuromodulatory Properties

The neuromodulatory potential of compounds structurally related to this compound has been investigated, primarily focusing on their interactions with key targets in the central nervous system. The endocannabinoid system, a major neuromodulatory system, has been a significant area of exploration for biphenyl derivatives. researchgate.net

One area of interest is the inhibition of glycine (B1666218) transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels at synaptic clefts. A study on a series of 3-biphenyl-4-yl-4-phenyl-4H-1,2,4-triazoles, which share the biphenyl core with this compound, led to the discovery of potent GlyT1 inhibitors. Specifically, the compound 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole demonstrated excellent oral bioavailability and was found to ameliorate learning impairment in preclinical models. researchgate.net This suggests that the fluorinated biphenyl motif could be a key pharmacophore for achieving neuromodulatory effects through GlyT1 inhibition.

Furthermore, the broader class of biphenyl derivatives has been explored for its potential to modulate the endocannabinoid system, which is involved in various physiological and pathological processes. researchgate.net Compounds with a biphenyl scaffold have been synthesized and evaluated as selective ligands for the CB2 receptor, which is implicated in neuroinflammation and neurodegenerative disorders. researchgate.net The functional activity of these compounds is significantly influenced by the nature and position of substituents on the biphenyl rings. researchgate.net

While direct evidence for the neuromodulatory properties of this compound is not yet available, the activity of these related compounds suggests that it could be a valuable candidate for further investigation in the context of neurological and psychiatric disorders.

Applications in Materials Science and Advanced Materials Development

Precursor for High-Temperature-Resistant Polymers

The quest for polymers that can withstand extreme temperatures is critical for applications in aerospace, electronics, and automotive industries. 4-Fluoro-3-phenylbenzaldehyde serves as a key monomer in the synthesis of such high-performance polymers, particularly polyimides and other aromatic polymers.

The incorporation of fluorine atoms into the polymer backbone is a well-established strategy to enhance thermal stability, chemical resistance, and solubility, while also improving optical transparency and lowering the dielectric constant. nih.govkoreascience.kr The synthesis of aromatic polymers often involves polycondensation reactions where aldehyde-containing monomers react with other functional groups. For instance, novolak resins with high heat resistance have been synthesized using structurally similar compounds like 4-phenylbenzaldehyde (B31587). googleapis.com The presence of the fluorine atom in the this compound molecule introduces polarity and strong C-F bonds, which can lead to polymers with improved thermal oxidative stability and better processing characteristics compared to their non-fluorinated analogs. mdpi.com

Research into fluorinated polyimides demonstrates that the introduction of fluorine-containing groups can result in polymers with glass transition temperatures exceeding 400 °C. nih.gov While direct synthesis routes starting from this compound are proprietary or under active research, its structural motifs are consistent with monomers used to create polymers with the following desirable properties:

High Thermal Stability: The aromatic rings and the strong carbon-fluorine bond contribute to a high decomposition temperature.

Excellent Mechanical Properties: The rigid biphenyl (B1667301) unit enhances the stiffness and strength of the resulting polymer chains.

Chemical Inertness: The fluorine atom helps protect the polymer backbone from chemical attack.

Improved Solubility: The fluorine substitution can disrupt chain packing, leading to better solubility in organic solvents, which facilitates processing. koreascience.kr

The aldehyde functionality provides a reactive site for polymerization, commonly through condensation reactions with amine-containing monomers to form poly(azomethine)s or through other multi-step syntheses to yield polyimides and related high-temperature plastics.

Synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials with vast potential in gas storage, separation, catalysis, and sensing. tcichemicals.com The precise structure and properties of these frameworks are determined by the geometry and functionality of their molecular building blocks, or linkers. This compound is explicitly identified as a linker for the synthesis of both COFs and MOFs. fluorochem.co.ukchemenu.combldpharm.com

In COF synthesis, the aldehyde group of this compound can undergo condensation reactions, typically with multifunctional amines, to form stable imine linkages (-C=N-). tcichemicals.comnih.gov This reaction creates a robust, covalently bonded, and porous network. The biphenyl structure provides the necessary rigidity and length for the linker, while the fluorine atom offers a powerful tool for tuning the properties of the resulting COF.

Key Roles of this compound in COF and MOF Synthesis:

| Feature of Linker | Impact on Framework Properties | Supporting Research Insights |

| Aldehyde Group | Enables the formation of strong covalent bonds (e.g., imines) to construct the framework. tcichemicals.com | Imine-linked COFs are the most widely reported type, known for high chemical stability. tcichemicals.com |

| Rigid Biphenyl Core | Ensures the formation of a well-defined, porous, and crystalline structure. | The dimensional structure of COFs is dictated by the geometry of the building monomers. mdpi.com |

| Fluorine Atom | Modifies the electronic environment of the pores, enhancing selectivity for specific molecules (e.g., CO2). nih.gov It can also increase the hydrophobicity and chemical stability of the framework. nih.gov | Fluorinated COFs have shown increased selectivity for CO2/CH4 separation. nih.gov The presence of fluorine in MOFs can increase affinity towards CO2 and improve thermal stability. nih.govresearchgate.net |

In MOF synthesis, while the aldehyde group may not directly coordinate with the metal centers, it can be a precursor to other functional groups, like carboxylates, that do. More commonly, fluorinated linkers are used to control the pore size, shape, and chemical environment within the MOF. nih.govuni-koeln.de The introduction of fluorine can lead to frameworks with unique adsorption properties and enhanced stability. researchgate.netnih.gov For example, studies on fluorinated MOFs have shown that the degree of fluorination can influence thermal stability and that fluorinated clusters can lead to higher connectivity and porosity. researchgate.netuni-koeln.de

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.gov These interactions drive the spontaneous organization of molecules into well-defined, complex structures through a process called self-assembly. This compound is a candidate for creating novel supramolecular architectures due to the specific non-covalent interactions it can engage in.

The crystal structure of the closely related 4-phenylbenzaldehyde reveals that C-H···O hydrogen bonds are a key feature in its solid-state assembly. nih.gov For this compound, the presence of the fluorine atom and the aldehyde group introduces additional possibilities for directed self-assembly.

Potential Non-Covalent Interactions Driving Self-Assembly:

| Interaction Type | Description | Relevance to this compound |

| C−H···O Hydrogen Bonds | Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom. | The aldehyde oxygen can act as a hydrogen bond acceptor, directing molecular packing as seen in similar structures. nih.govacs.org |

| C−H···F Hydrogen Bonds | Weak hydrogen bonds involving the fluorine atom as an acceptor. | The electronegative fluorine atom can participate in weak hydrogen bonding, influencing the crystal packing. nih.gov |

| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | The two phenyl rings provide ample surface area for stacking interactions, contributing to the stability of the assembly. nih.gov |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the aldehyde and C-F bonds. | These polar groups can create directional forces that guide the alignment of molecules in the solid state. |

Detailed analysis of the crystal structure of a similar fluorinated triazole derivative shows a complex network of weak hydrogen bonds (C–H···N/S), chalcogen bonds, and unorthodox F···π and S···C(π) contacts that cooperatively generate the supramolecular assembly. nih.gov This indicates that the fluorine atom in this compound can play a crucial role beyond simple steric effects, actively participating in the network of interactions that defines the final supramolecular structure. This controlled self-assembly is fundamental for applications in crystal engineering and the development of functional organic materials. nih.govresearchgate.net

Liquid Crystal Technology Applications

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. They are central to display technology (LCDs) and have applications in sensors and optical devices. The key to liquid crystalline behavior is molecular shape—typically, molecules that are elongated and rigid (rod-like) can form liquid crystal phases.

While direct studies on the liquid crystalline properties of this compound are not widely published, its molecular structure possesses the essential characteristics of a mesogen (a compound that displays liquid crystal properties). Furthermore, structurally similar compounds are known to be used in liquid crystal synthesis. For example, 4-fluoro-3-phenoxy-benzaldehyde is a known precursor for liquid crystals.

The potential of this compound in this field stems from:

Anisotropic Shape: The extended and relatively rigid biphenyl core provides the necessary rod-like geometry.

Polarity: The terminal aldehyde group and the lateral fluorine atom introduce a significant dipole moment. This polarity is crucial for the intermolecular interactions that lead to the formation of ordered liquid crystalline phases and allows the molecules to be aligned by an external electric field, which is the fundamental principle behind LCDs.

Derivatives of this compound, for instance, through the conversion of the aldehyde to an ester or a Schiff base with a long alkyl chain, are promising candidates for new liquid crystal materials. The fluorine substitution can be particularly advantageous, as it can be used to fine-tune key properties such as the dielectric anisotropy, viscosity, and the temperature range of the liquid crystal phases.

Analytical Methodologies for Research Purity and Impurity Profiling

Method Validation Strategies for Quantification of Trace Impurities

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. gmp-compliance.orgslideshare.netich.orgeuropa.eu For quantifying trace impurities in 4-Fluoro-3-phenylbenzaldehyde, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed. The validation of this method would adhere to the International Conference on Harmonisation (ICH) Q2(R1) guideline, which outlines the necessary validation characteristics. gmp-compliance.orgich.orgeuropa.eufda.gov

The objective is to ensure the method can separate the main component, this compound, from any potential impurities, which could be starting materials, by-products from the synthesis, or degradation products. slideshare.net The validation process involves evaluating several key parameters to prove the method's reliability.

Key Validation Parameters (as per ICH Q2(R1))

| Parameter | Purpose for Impurity Quantification | Typical Acceptance Criteria |

| Specificity | To ensure the method can distinguish between the analyte (impurities) and the main compound (this compound), as well as other potential components like synthetic precursors or degradants. This is often demonstrated through forced degradation studies and analysis of blank samples (placebo). europa.eu | Peak purity analysis (e.g., using a photodiode array detector) should show no co-eluting peaks at the analyte retention time. |

| Linearity | To demonstrate a direct proportional relationship between the concentration of an impurity and the analytical response over a specified range. | Correlation coefficient (r²) ≥ 0.99 for each impurity. |

| Range | The interval between the upper and lower concentrations of the impurity that has been demonstrated to have a suitable degree of precision, accuracy, and linearity. | From the reporting threshold of the impurity to 120% of the specification limit. |

| Accuracy | To determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples spiked with known amounts of impurities. | Recovery of 80.0% to 120.0% of the known amount of impurity added. |

| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It includes Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). ich.org | Relative Standard Deviation (RSD) should not be more than 10% for each impurity at the quantification level. |

| Limit of Detection (LOD) | The lowest amount of an impurity in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of an impurity in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org | Typically a signal-to-noise ratio of 10:1, with demonstrated precision and accuracy. |

| Robustness | To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). | The results should remain within the defined acceptance criteria for system suitability, and no significant change in impurity levels should be observed. |

Forced Degradation Studies for Stability Assessment

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. rjptonline.orgresearchgate.net These studies involve subjecting the drug substance, in this case, this compound, to conditions more severe than accelerated stability testing. rjptonline.org The primary goals are to understand the degradation pathways of the molecule, identify the likely degradation products, and demonstrate the specificity of the analytical method to separate these degradants from the parent compound. researchgate.net

Given its chemical structure—an aromatic aldehyde with fluoro and phenyl substituents—this compound would be subjected to a standard battery of stress conditions as recommended by ICH guideline Q1A. rjptonline.orgunr.edu.ar

Typical Forced Degradation Conditions and Potential Degradation Pathways for this compound

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products/Pathways |

| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) for several hours. scispace.com | Generally, benzaldehydes are stable to acid hydrolysis, but prolonged exposure or harsh conditions could lead to reactions involving impurities or excipients in a formulation. |

| Base Hydrolysis | 0.1 M to 1 M NaOH, at room or elevated temperature. scispace.com | The aldehyde group is susceptible to Cannizzaro reaction under strong basic conditions, potentially yielding the corresponding alcohol (4-Fluoro-3-phenylbenzyl alcohol) and carboxylic acid (4-Fluoro-3-phenylbenzoic acid). |

| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature. rjptonline.org | The aldehyde group (-CHO) is highly susceptible to oxidation and would be expected to convert to the corresponding carboxylic acid (4-Fluoro-3-phenylbenzoic acid). |

| Thermal Degradation | Dry heat (e.g., 80-100°C) for an extended period. researchgate.net | The compound is likely to be relatively stable, but high temperatures could induce polymerization or decomposition, particularly if impurities are present. Aromatic aldehydes can be produced from other compounds at high temperatures. scispace.com |

| Photodegradation | Exposure to UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). rjptonline.orgresearchgate.net | The aromatic rings and the carbonyl group are chromophores that can absorb light, potentially leading to free-radical-mediated oxidation or other complex photoreactions. unr.edu.ar Functional groups like carbonyls and aryl chlorides (in this case, aryl fluoride) can introduce photosensitivity. researchgate.net |

The results of these studies are essential for developing a stability-indicating method that can accurately measure the compound's purity in the presence of its degradants. rjptonline.org

Utilization of Reference Standards in Analytical Research

Reference Standards (RS) are highly purified and well-characterized materials used as a benchmark for identity, strength, quality, and purity testing. veeprho.com In the analysis of this compound, both a primary reference standard of the compound itself and reference standards for any identified impurities are crucial. lgcstandards.com

Types and Roles of Reference Standards

| Type of Standard | Source/Characterization | Primary Use in Research of this compound |

| Primary Reference Standard | A substance shown by extensive analytical tests to be authentic material of high purity. lgcstandards.com It can be obtained from an officially recognized source (e.g., USP, EP) or be thoroughly characterized in-house. lgcstandards.compharmuni.com | Used to: • Confirm the identity of the compound. • Calibrate analytical instruments. • Serve as the main comparator for quantifying the assay of working standards. • Validate analytical methods as per ICH Q6A. veeprho.compharmuni.comedqm.eu |

| Secondary (Working) Standard | A substance of established quality and purity, as shown by comparison to a primary reference standard. pharmuni.com It is used for routine laboratory analysis. | Used for: • Routine quality control testing of batches of this compound. • Day-to-day calibration of analytical equipment. |

| Impurity Reference Standard | A specific chemical compound, isolated and characterized, that is a known or potential impurity. veeprho.comlgcstandards.com | Used for: • Identification: Confirming the identity of impurity peaks in a chromatogram. • Quantification: Serving as the standard to accurately measure the concentration of specific impurities. • Method Validation: Spiking samples to prove the specificity, accuracy, and LOQ of the analytical method for impurities. |

The characterization of a primary reference standard for this compound would involve a comprehensive set of analytical tests to confirm its structure and establish its purity. This typically includes NMR, Mass Spectrometry, IR spectroscopy, elemental analysis, and a mass balance purity assessment using chromatography. lgcstandards.com

Adherence to International Conference on Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. Adherence to ICH guidelines is essential for the global acceptance of analytical data for substances like this compound when used in pharmaceutical development. canada.ca

Several ICH guidelines are fundamental to the analytical methodologies discussed:

ICH Q2(R1) - Validation of Analytical Procedures : This guideline is the cornerstone for method validation, detailing the parameters (like accuracy, precision, specificity, etc.) that must be investigated to ensure a method is suitable for its intended purpose. gmp-compliance.orgslideshare.netich.orgeuropa.eufda.gov It applies directly to the methods used to test for the purity and impurities of this compound.

ICH Q3A(R2) - Impurities in New Drug Substances : This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. slideshare.netcanada.cagmp-compliance.orgeuropa.eu It sets thresholds for when an impurity must be reported, identified (its structure determined), and qualified (its biological safety established). Any impurity found in this compound above these thresholds would require such investigation.

ICH Q1A(R2) - Stability Testing of New Drug Substances and Products : This guideline mandates the types of stability studies required, including forced degradation. rjptonline.orgich.org It outlines the conditions for long-term and accelerated stability testing, which are necessary to determine the re-test period or shelf life for this compound.